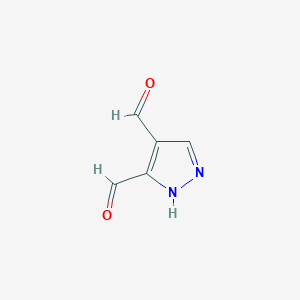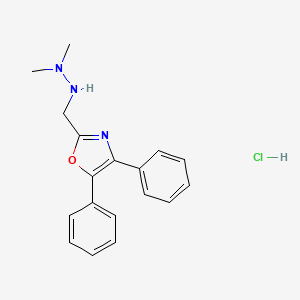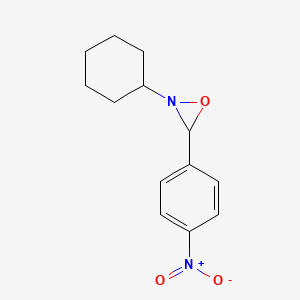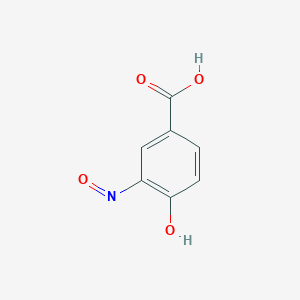
N-Ethyl-N'-1,3,4-thiadiazol-2-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea can be synthesized through the reaction of 1-ethyl-1,3,4-thiadiazol-2-amine with ammonium thiocyanate in the presence of dilute hydrochloric acid. The reaction mixture is refluxed for several hours, followed by cooling and precipitation of the product .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, pressure, and concentration to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted thiadiazole derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anticonvulsant, and anti-inflammatory agent.
Industry: Utilized in the development of pesticides and herbicides
Mécanisme D'action
The mechanism of action of 1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the case of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparaison Avec Des Composés Similaires
1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea can be compared with other thiadiazole derivatives such as:
- 1,3,4-thiadiazole-2-thiol
- 1,3,4-thiadiazole-2-amine
- 1,3,4-thiadiazole-2-carboxylic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Propriétés
Numéro CAS |
26947-65-9 |
|---|---|
Formule moléculaire |
C5H8N4S2 |
Poids moléculaire |
188.3 g/mol |
Nom IUPAC |
1-ethyl-3-(1,3,4-thiadiazol-2-yl)thiourea |
InChI |
InChI=1S/C5H8N4S2/c1-2-6-4(10)8-5-9-7-3-11-5/h3H,2H2,1H3,(H2,6,8,9,10) |
Clé InChI |
MVFYZBYMIAJKHV-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)NC1=NN=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)


![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)










